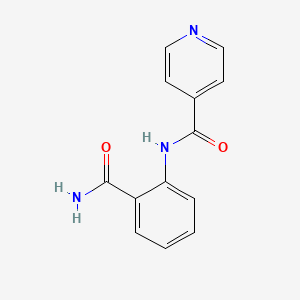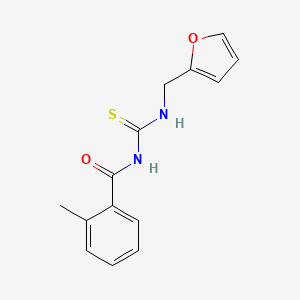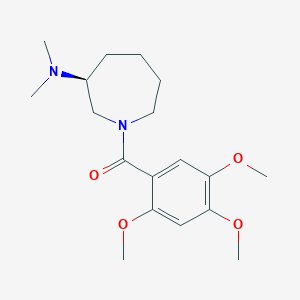
N-(2-carbamoylphenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoylphenyl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(aminocarbonyl)phenyl]isonicotinamide is 241.085126602 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
- Mycobacterium tuberculosis Treatment : Derivatives of isoniazid, including N-[2-(aminocarbonyl)phenyl]isonicotinamide, have shown significant antimicrobial activity against Mycobacterium tuberculosis, with low cytotoxicity and high therapeutic index, highlighting their potential in developing new treatments for mycobacterial infections (Boechat et al., 2011).
Chemical Synthesis and Molecular Interaction
- Hydrogel Formation : N-(4-pyridyl)isonicotinamide, a related compound, demonstrated efficient hydrogelation properties, indicative of the versatile chemical applications of isonicotinamide derivatives in forming supramolecular structures (Kumar et al., 2004).
- Spirocyclic Compound Synthesis : Isonicotinamides carrying various substituents have been used to induce cyclisation reactions, resulting in the formation of spirocyclic compounds, showing the compound's utility in complex organic syntheses (Brice & Clayden, 2009).
Plant Defense and Stress Response Modulation
- Plant Defense Mechanism : Isonicotinamide-induced defense responses in tobacco cells were observed, with the compound acting as a modulator in coordinating defense responses against stress, illustrating its potential role in agricultural and plant sciences (Louw & Dubery, 2000).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : New isonicotinamides have been studied for their corrosion inhibition effect on mild steel in acidic media, showing that they significantly increase the resistance of steel to corrosion, with potential applications in industrial and engineering contexts (Yadav et al., 2015).
Mécanisme D'action
Target of Action
The primary target of N-(2-carbamoylphenyl)pyridine-4-carboxamide, also known as N-[2-(aminocarbonyl)phenyl]isonicotinamide, is Mycobacterium tuberculosis . This compound has been identified as a promising hit against this bacterium .
Mode of Action
The compound inhibits the growth of Mycobacterium tuberculosis in liquid cultures in a bacteriostatic manner . It has been found to be as active as isoniazid in macrophages and inhibits the growth of Mycobacterium tuberculosis in a bactericidal manner . The anti-mycobacterial activity of this compound requires AmiC-dependent hydrolysis .
Biochemical Pathways
The compound inhibits the growth of Mycobacterium tuberculosis in macrophages by inducing autophagy . Autophagy is a cellular process that breaks down unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components.
Pharmacokinetics
The compound is a prodrug , which means it is metabolized in the body to produce its active form.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, both in liquid cultures and within macrophages . This leads to a bacteriostatic effect in liquid cultures and a bactericidal effect within macrophages .
Action Environment
As a prodrug, its activation likely depends on specific conditions within the body .
Analyse Biochimique
Biochemical Properties
N-(2-carbamoylphenyl)pyridine-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor. The interaction between this compound and urease involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity . Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, the inhibition of urease by this compound involves the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as anti-inflammatory and anti-fibrotic activities . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the metabolism of nicotinamide adenine dinucleotide (NAD+), influencing the levels of NAD+ metabolites . The interaction of this compound with metabolic enzymes can lead to changes in metabolic flux and the accumulation of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. The localization of this compound within these compartments can influence its activity, including its ability to modulate gene expression and cellular metabolism.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-3-1-2-4-11(10)16-13(18)9-5-7-15-8-6-9/h1-8H,(H2,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDVOLDWRMEYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)
![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)
![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)




![6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B5555614.png)
![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)


![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)
